molecular formula C9H16N2O4 B3081428 tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate CAS No. 110312-83-9

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

Cat. No.: B3081428
CAS No.: 110312-83-9
M. Wt: 216.23 g/mol
InChI Key: JGCFOKHULWJGSK-UHFFFAOYSA-N
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Description

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a hydroxymethyl group, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidinone derivative. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a sustainable and versatile method for industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a hydroxyl derivative.

Scientific Research Applications

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring is known to inhibit certain enzymes by mimicking the transition state of their natural substrates. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate: shares similarities with other beta-lactam compounds, such as penicillins and cephalosporins.

    tert-Butyl carbamate: A simpler compound that lacks the azetidinone ring but retains the tert-butyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the azetidinone ring distinguishes it from other tert-butyl derivatives and contributes to its potential as a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCFOKHULWJGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 3
tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 4
tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 5
tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 6
tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

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